N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide
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Overview
Description
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide is a complex organic compound characterized by the presence of dichlorophenyl groups and a piperazinyl formamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide typically involves the reaction of 3,4-dichloroaniline with piperazine and formic acid under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under similar conditions as in the laboratory synthesis. The process is optimized for efficiency, yield, and safety, often incorporating automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives where the dichlorophenyl groups are modified, leading to compounds with different functional groups and properties .
Scientific Research Applications
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenethylamine: A related compound with similar dichlorophenyl groups but different functional groups.
3,4-Dichlorophenyl-4-nitrophenyl ether: Another compound with dichlorophenyl groups but different chemical properties and applications
Uniqueness
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide is unique due to its specific combination of dichlorophenyl groups and piperazinyl formamide structure, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
1-N,4-N-bis(3,4-dichlorophenyl)piperazine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl4N4O2/c19-13-3-1-11(9-15(13)21)23-17(27)25-5-7-26(8-6-25)18(28)24-12-2-4-14(20)16(22)10-12/h1-4,9-10H,5-8H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIDYGNKBVLJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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